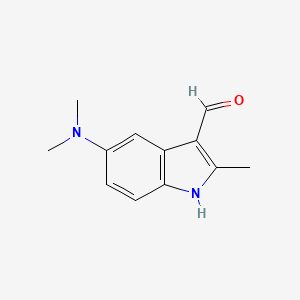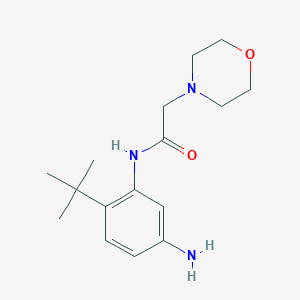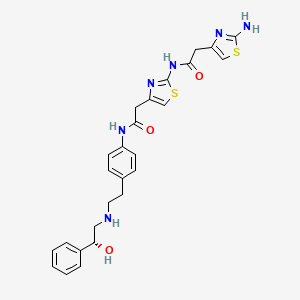![molecular formula C10H11ClN4O B13862649 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. The presence of the morpholine ring enhances its water solubility and metabolic stability, making it a promising candidate for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core.
Morpholine Substitution: The final step involves the substitution of the chlorine atom with a morpholine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include oxides, reduced derivatives, and substituted imidazo[1,2-b]pyridazines .
Applications De Recherche Scientifique
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine involves the inhibition of TAK1 kinase. The compound binds to the hinge region of the kinase, preventing its activation and subsequent signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in multiple myeloma cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Takinib: Another TAK1 inhibitor with a different chemical structure but similar mechanism of action.
Imidazo[1,2-b]pyridazine Derivatives: Various derivatives with substitutions at different positions on the imidazo[1,2-b]pyridazine ring.
Uniqueness
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a TAK1 inhibitor. The presence of the morpholine ring also improves its pharmacokinetic properties, making it a more effective therapeutic candidate compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H11ClN4O |
|---|---|
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
4-(2-chloroimidazo[1,2-b]pyridazin-6-yl)morpholine |
InChI |
InChI=1S/C10H11ClN4O/c11-8-7-15-9(12-8)1-2-10(13-15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Clé InChI |
FTMNLDDKKBIIIE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NN3C=C(N=C3C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)

![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)








